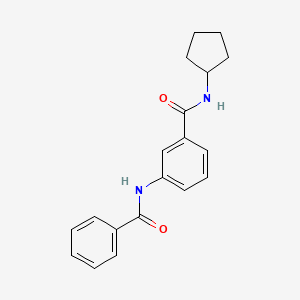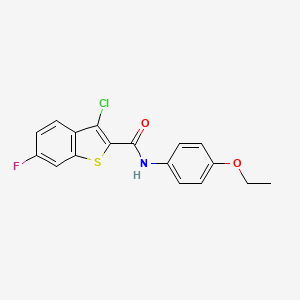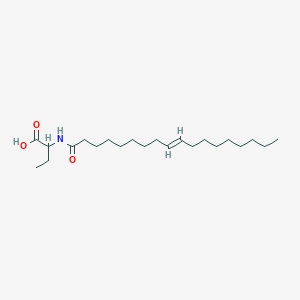![molecular formula C20H19N3O3 B5745763 2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5745763.png)
2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPOC and is a member of the oxazole family.
作用机制
The mechanism of action of EPOC is not fully understood. However, it has been suggested that EPOC may inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory activity. EPOC has also been shown to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.
Biochemical and Physiological Effects:
EPOC has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that EPOC can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. EPOC has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In addition, EPOC has been shown to exhibit antiviral activity against the hepatitis C virus.
实验室实验的优点和局限性
One of the main advantages of EPOC is its versatility as a building block for the synthesis of various heterocyclic compounds. EPOC is also relatively easy to synthesize, making it a cost-effective reagent for laboratory experiments. However, EPOC has certain limitations such as its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on EPOC. One potential direction is the investigation of its potential as an antitumor agent. Further studies are needed to elucidate the mechanism of action of EPOC in cancer cells and to determine its efficacy in vivo. Another potential direction is the development of new materials based on EPOC. The unique properties of EPOC make it a promising building block for the synthesis of new materials with improved properties. Finally, the investigation of the antiviral activity of EPOC against other viruses could also be a future direction for research.
In conclusion, EPOC is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of EPOC in various fields.
合成方法
The synthesis of EPOC involves a multi-step process that includes the reaction of 4-ethoxyaniline and ethyl-2-bromoacetate to form 2-(4-ethoxyphenyl)-N-ethoxycarbonylacetamide. This intermediate is then reacted with phosphorus oxychloride and triethylamine to form 2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile. Finally, the reaction of 2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile with 4-ethoxyaniline in the presence of potassium carbonate leads to the formation of EPOC.
科学研究应用
EPOC has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, EPOC has been investigated for its anti-inflammatory, antitumor, and antiviral activities. In material science, EPOC has been used as a building block for the synthesis of new materials with improved properties. In organic synthesis, EPOC has been used as a versatile reagent for the preparation of various heterocyclic compounds.
属性
IUPAC Name |
5-(4-ethoxyanilino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-24-16-9-5-14(6-10-16)19-23-18(13-21)20(26-19)22-15-7-11-17(12-8-15)25-4-2/h5-12,22H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEFGFLSIDNQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5745688.png)

![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5745706.png)

![2-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5745721.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5745727.png)
![isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)

![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)
![N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5745756.png)
![4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5745769.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5745781.png)